![molecular formula C20H20F2N2O2 B10779809 4-fluoro-N-[2-fluoro-3-(1-methylpiperidine-4-carbonyl)phenyl]benzamide](/img/structure/B10779809.png)
4-fluoro-N-[2-fluoro-3-(1-methylpiperidine-4-carbonyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of CHEMBL3617550 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the use of reagents such as piperidine and benzoyl chloride under specific reaction conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity .
Chemical Reactions Analysis
CHEMBL3617550 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
CHEMBL3617550 has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its role as a selective 5-HT1F receptor agonist makes it a promising candidate for the treatment of migraines.
Mechanism of Action
The mechanism of action of CHEMBL3617550 involves its binding to the 5-HT1F receptor, a subtype of serotonin receptor. This binding inhibits the release of certain neurotransmitters, thereby reducing the transmission of pain signals. The molecular targets and pathways involved include the inhibition of adenylate cyclase and the modulation of cyclic AMP levels .
Comparison with Similar Compounds
CHEMBL3617550 can be compared with other 5-HT1F receptor agonists, such as LY334370 and lasmiditan. While all these compounds target the same receptor, CHEMBL3617550 is unique due to its specific structural features that enhance its selectivity and potency. Similar compounds include:
- LY334370
- Lasmiditan
- BDBM50119542
Properties
Molecular Formula |
C20H20F2N2O2 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
4-fluoro-N-[2-fluoro-3-(1-methylpiperidine-4-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C20H20F2N2O2/c1-24-11-9-13(10-12-24)19(25)16-3-2-4-17(18(16)22)23-20(26)14-5-7-15(21)8-6-14/h2-8,13H,9-12H2,1H3,(H,23,26) |
InChI Key |
SGSLWTIFTLMNRI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)C(=O)C2=C(C(=CC=C2)NC(=O)C3=CC=C(C=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl neopentylcarbamate](/img/structure/B10779729.png)

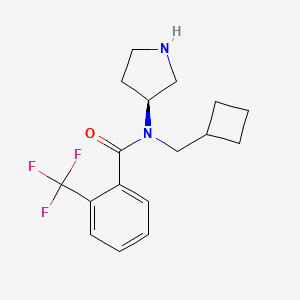
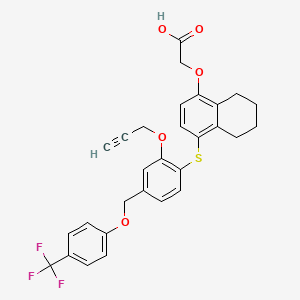
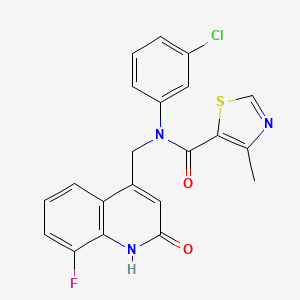
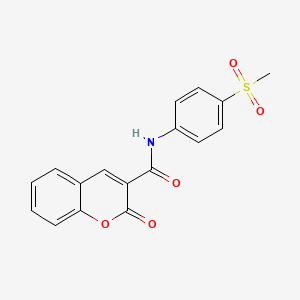
![8-{2-[4-(2,5-Dichloro-phenyl)-piperazin-1-yl]-ethyl}-8-aza-spiro[4.5]decane-7,9-dione](/img/structure/B10779778.png)
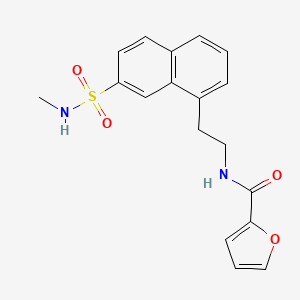
![2-(4-{1-[3-(2-Chloro-phenoxy)-benzyl]-piperidin-4-ylcarbamoyl}-4-phenyl-piperidin-1-yl)-2-methyl-propionic acid](/img/structure/B10779799.png)
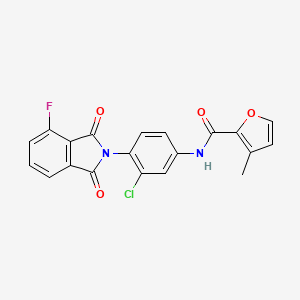
![3-[(3-Aminophenyl)methyl]-5-phenoxy-1,3,4-oxadiazol-2-one](/img/structure/B10779822.png)
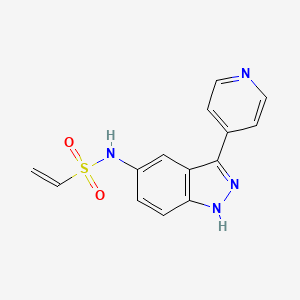
![4-[[(7R)-8-cyclopentyl-5,7-diethyl-6-oxo-7H-pteridin-2-yl]amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B10779843.png)
![N-[4-chloro-3-[dideuterio(fluoro)methoxy]phenyl]pyridine-2-carboxamide](/img/structure/B10779850.png)
